

# Comparative Crystallographic Analysis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Derivatives

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## Compound of Interest

**Compound Name:** 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

**Cat. No.:** B572742

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This guide provides a comparative analysis of the X-ray crystallographic data of a pyridine derivative, offering insights into its molecular structure and crystalline arrangement. While a specific crystallographic study for **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** was not publicly available, this guide presents the crystallographic data of a closely related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, to serve as a valuable reference point. Additionally, a detailed synthesis protocol for the target compound, **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine**, is provided, alongside a general experimental protocol for single-crystal X-ray diffraction analysis.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, a structurally similar compound to the target molecule. This data provides a benchmark for what might be expected from a crystallographic analysis of **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine**.

Parameter	5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1]
Chemical Formula	C <sub>12</sub> H <sub>9</sub> BrFNO
Formula Weight	282.11
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 3.9376(4) Å b = 20.999(3) Å c = 13.2700(15) Åα = 90° β = 95.035(7)° γ = 90°
Unit Cell Volume	1093.0(2) Å <sup>3</sup>
Z	4
Density (calculated)	1.714 Mg/m <sup>3</sup>
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	296 K
R-factor	0.035
Dihedral Angle (aromatic rings)	51.39(5)°

## Experimental Protocols

### Synthesis of 5-Bromo-2-methoxy-3-

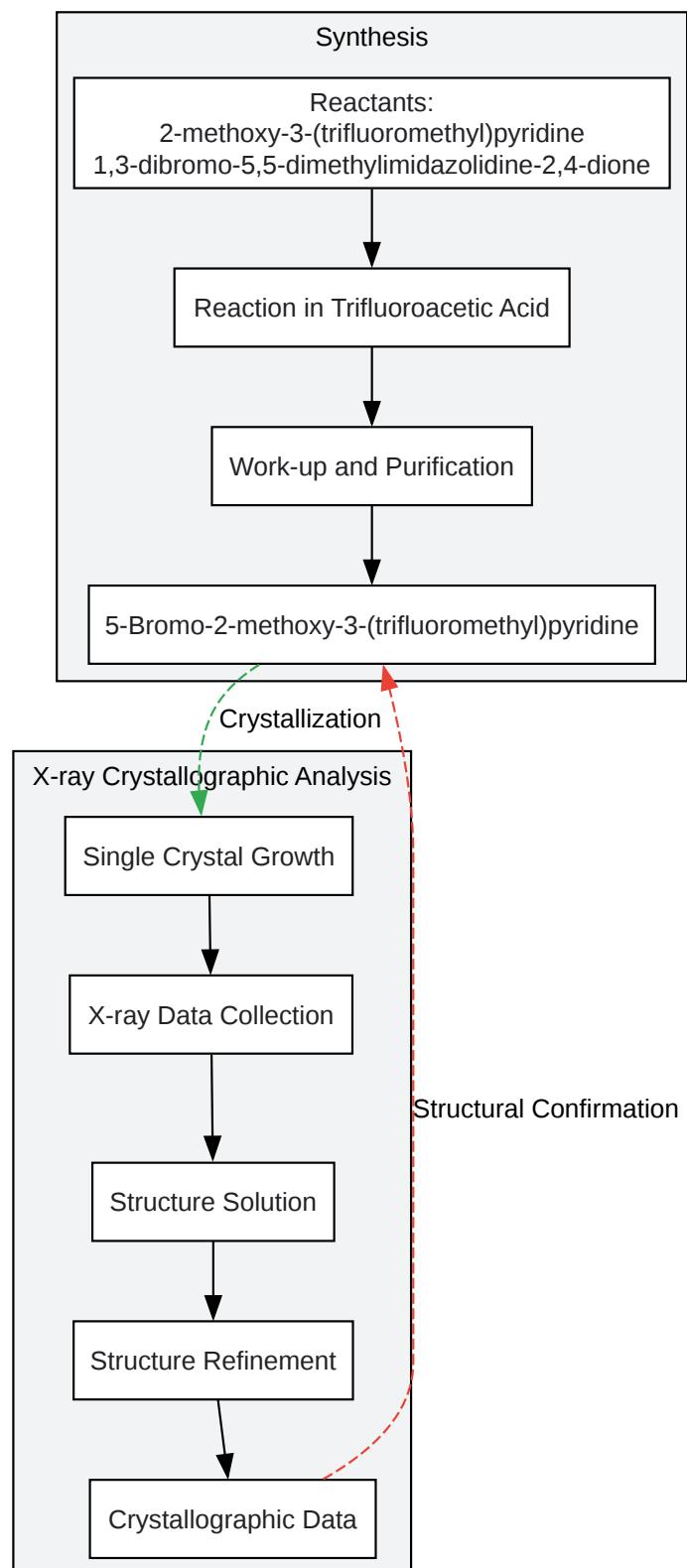
### (trifluoromethyl)pyridine[2]

A solution of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol) in trifluoroacetic acid (80 mL) is stirred at room temperature for 18 hours under an argon atmosphere.[2] Following the reaction, the trifluoroacetic acid is removed under reduced pressure. The residue is then suspended in tert-butyl methyl ether, and the resulting solid is filtered off. The filtrate is concentrated, and the process is repeated with ethyl acetate. The final filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluting with heptane/EtOAc, 100/0 to 90/10) to yield **5-bromo-2-methoxy-3-(trifluoromethyl)pyridine** as a colorless oil.[2]

## Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
2. Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often 100 K or 296 K, during data collection.<sup>[1]</sup> Data is collected using monochromatic X-ray radiation, typically Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ). A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

## Experimental Workflow

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## References

- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
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